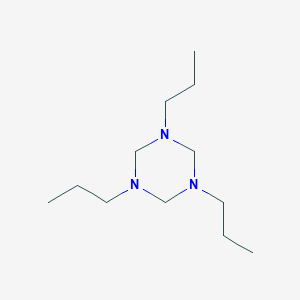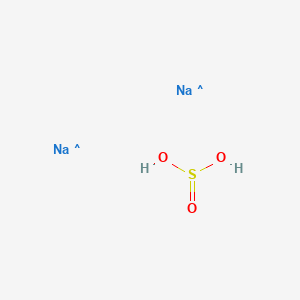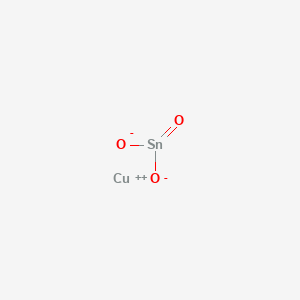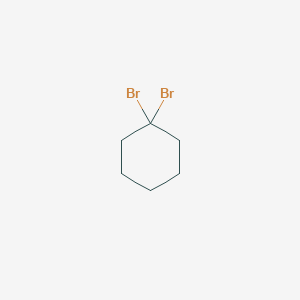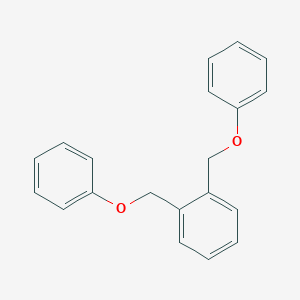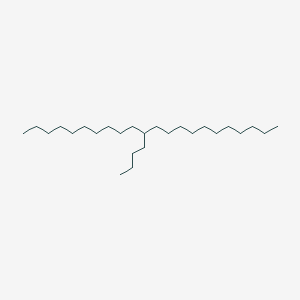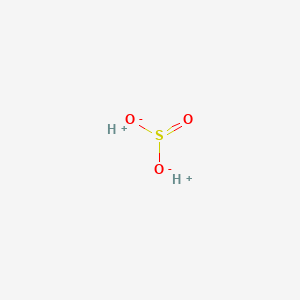
Oxyde de césium et de tungstène (Cs2WO4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium tungsten oxide (Cs2WO4) is a chemical compound that has garnered significant interest due to its unique properties and potential applications. It is a white, hygroscopic powder that is soluble in water. This compound is known for its excellent optical properties, particularly its ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible light spectrum . These properties make it a valuable material for various industrial and scientific applications.
Applications De Recherche Scientifique
Cesium tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in photocatalytic processes. In biology and medicine, its NIR absorption properties make it a promising material for photothermal therapy, where it can be used to target and destroy cancer cells . In industry, cesium tungsten oxide is used in the production of NIR shielding materials, optical coatings, and transparent solar filters .
Mécanisme D'action
Mode of Action
The mode of action of Cs2WO4 involves its interaction with these biological targets. It is known to have acute toxicity and can cause irritant effects when it comes into contact with skin or eyes .
Biochemical Pathways
Given its chemical properties, it may interact with various biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
It is known that cs2wo4 is soluble in water , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of Cs2WO4’s action are largely unknown. It is known to cause inflammation when it comes into contact with skin or eyes .
Action Environment
The action, efficacy, and stability of Cs2WO4 can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and action. Furthermore, Cs2WO4 should be stored under normal temperature and pressure to ensure its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium tungsten oxide can be synthesized through several methods, including high-pressure wet-chemical routes, solvothermal and hydrothermal methods, and solid-state reactions . One common method involves dissolving a tungsten-containing compound in dilute nitric acid, followed by the addition of a cesium-containing compound. The mixture is then heated and stirred to form a precursor solution, which is subsequently aged, dried, and calcined at high temperatures to yield cesium tungsten oxide .
Industrial Production Methods: In industrial settings, cesium tungsten oxide is often produced using a solid-fed spray pyrolysis method. This involves feeding solid precursors into a high-temperature reactor, where they undergo pyrolysis to form highly crystalline cesium tungsten oxide nanoparticles. This method allows for precise control over the stoichiometry and particle size of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Cesium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to absorb NIR light, which can induce photothermal conversion reactions .
Common Reagents and Conditions: Common reagents used in reactions with cesium tungsten oxide include nitric acid, cesium salts, and tungsten compounds. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and purity of the product .
Major Products: The major products formed from reactions involving cesium tungsten oxide depend on the specific reaction conditions and reagents used. For example, in photothermal conversion reactions, the absorbed NIR light is converted into heat, which can be used for applications such as water evaporation and photothermal therapy .
Comparaison Avec Des Composés Similaires
- Tungsten trioxide (WO3)
- Cesium tungsten bronze (CsxWO3)
- Sodium tungsten oxide (Na2WO4)
- Potassium tungsten oxide (K2WO4)
Cesium tungsten oxide stands out due to its combination of optical properties, stability, and versatility in various applications.
Propriétés
Numéro CAS |
13587-19-4 |
|---|---|
Formule moléculaire |
CsOW |
Poids moléculaire |
332.74 g/mol |
Nom IUPAC |
dicesium;oxygen(2-);tungsten |
InChI |
InChI=1S/Cs.O.W |
Clé InChI |
ZOQFQCPEFAOSCA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] |
SMILES canonique |
O=[W].[Cs] |
Key on ui other cas no. |
13587-19-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
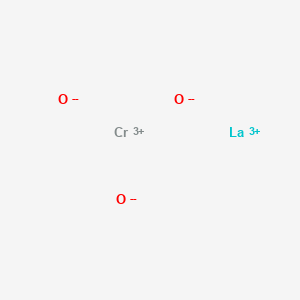
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
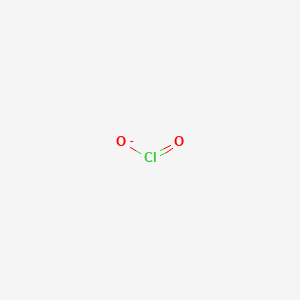
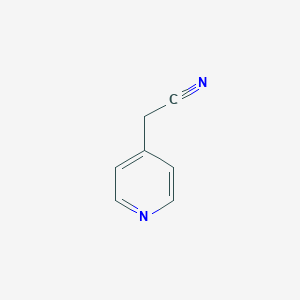
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
